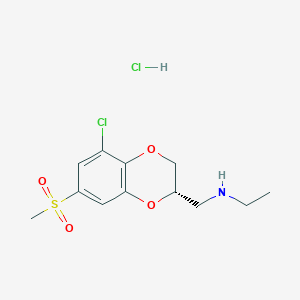

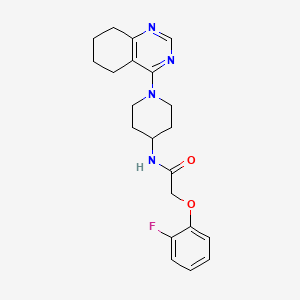

![molecular formula C21H24O12 B2445542 2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid CAS No. 1094864-54-6](/img/structure/B2445542.png)

2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

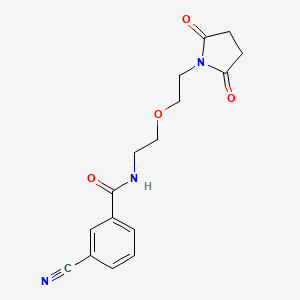

The molecular structure of this compound is complex, with multiple acetyloxy groups attached to an oxan ring, which is further connected to a benzoic acid group. More detailed structural analysis would require advanced techniques like X-ray crystallography.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds have been used to prepare inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .Aplicaciones Científicas De Investigación

Prodrug Development : A study by Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (aspirin) with properties of ASA prodrugs. These derivatives contain a nitric oxide-releasing nitrooxy group and a solubilizing moiety, showing potential for clinical application due to ASA release and lower gastrotoxicity compared to ASA.

Stabilization of Mesophases : Research by Percec et al. (1995) described the stabilization of hexagonal columnar mesophases using tapered building blocks like 3,4,5-tris[(4-(n-decan-1-yloxy)benzyl)oxy]benzoic acid. This work is significant in the field of material science, particularly in developing liquid crystalline phases.

Liquid Crystalline Properties : Beginn et al. (2000) studied the synthesis of liquid crystalline benzoate derivatives, which form lyotropic columnar phases and supramolecular organogels. This research, detailed in Chemistry: A European Journal, contributes to understanding the behavior of liquid crystals and their applications.

Structure-Activity Relationships : Dinesh (2013) analyzed two benzoic acids and their crystal structures, focusing on non-covalent interactions and bioactivity predictions. The findings, published in Acta Physica Polonica A, contribute to the field of medicinal chemistry, particularly in understanding the structure-activity relationships of compounds.

Antithrombogenic Properties : A study by Rodri´guez et al. (1999) explored the synthesis of a polyacrylic derivative of a benzoic acid compound with antithrombogenic properties. This research is significant in developing new materials for vascular grafts.

Plant Growth-Regulating Substances : Pybus et al. (1959) investigated the physiological activity of benzoic acids in plant growth regulation. Their research, published in Annals of Applied Biology, enhances understanding of plant growth substances and their applications in agriculture.

Synthesis of Inhibitors for Steel Corrosion : Arrousse et al. (2021) conducted a study on the synthesis of benzoate derivatives as inhibitors against mild steel corrosion in acidic media. The research, detailed in Surface Engineering and Applied Electrochemistry, is significant in the field of corrosion science and material protection.

Mecanismo De Acción

Mode of Action

The presence of multiple acetyloxy groups and a benzoic acid moiety in its structure suggests that it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Its structural similarity to other glucopyranosyl compounds suggests that it may influence glycosylation processes, potentially affecting the synthesis and degradation of glycoproteins and other glycoconjugates .

Pharmacokinetics

Its bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and the presence of multiple acetyloxy groups .

Result of Action

Its unique molecular structure suggests potential in the development of novel treatments for various conditions .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Propiedades

IUPAC Name |

2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIAWRPNJBFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

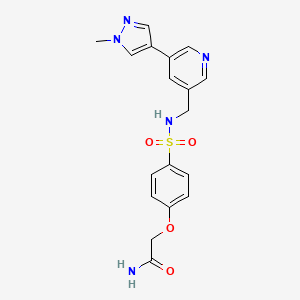

![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/no-structure.png)

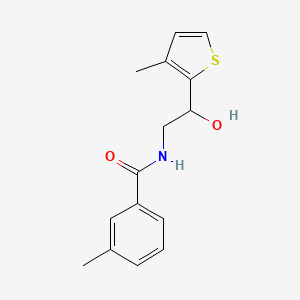

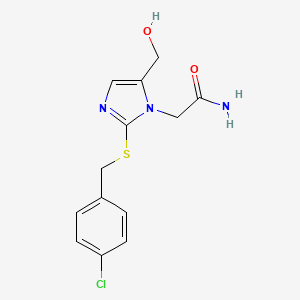

![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)

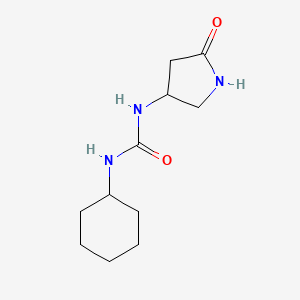

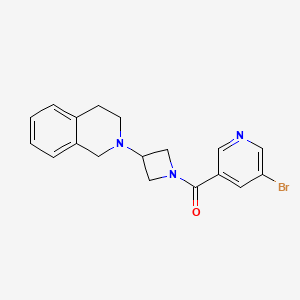

![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)

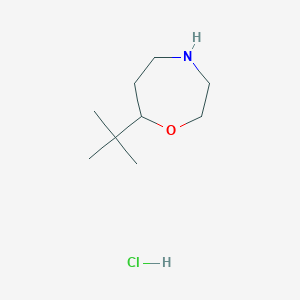

![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)